molecular formula C7H9FNOP B2387610 (2-Fluoropyridin-3-yl)dimethylphosphine oxide CAS No. 2567502-51-4

(2-Fluoropyridin-3-yl)dimethylphosphine oxide

Cat. No.: B2387610
CAS No.: 2567502-51-4
M. Wt: 173.127
InChI Key: HIKUJUDVJBUAQZ-UHFFFAOYSA-N
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Description

(2-Fluoropyridin-3-yl)dimethylphosphine oxide is a chemical compound with the molecular formula C7H9FNOP and a molecular weight of 173.127 g/mol This compound features a pyridine ring substituted with a fluorine atom at the 2-position and a dimethylphosphine oxide group at the 3-position

Scientific Research Applications

(2-Fluoropyridin-3-yl)dimethylphosphine oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The safety information for “(2-Fluoropyridin-3-yl)dimethylphosphine oxide” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Preparation Methods

The synthesis of (2-Fluoropyridin-3-yl)dimethylphosphine oxide involves several steps, typically starting with the fluorination of pyridine derivatives. One common method includes the use of Selectfluor® for the high-yield preparation of substituted fluoropyridines . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

(2-Fluoropyridin-3-yl)dimethylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the phosphine oxide group.

    Substitution: The fluorine atom and the phosphine oxide group can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Mechanism of Action

The mechanism of action of (2-Fluoropyridin-3-yl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

(2-Fluoropyridin-3-yl)dimethylphosphine oxide can be compared with other fluoropyridine derivatives and phosphine oxides. Similar compounds include:

  • 3-Fluoropyridine
  • 2-Fluoropyridine
  • Dimethylphosphine oxide These compounds share some structural similarities but differ in their specific substituents and chemical properties, making this compound unique in its applications and reactivity .

Properties

IUPAC Name

3-dimethylphosphoryl-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FNOP/c1-11(2,10)6-4-3-5-9-7(6)8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKUJUDVJBUAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=C(N=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FNOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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